s-Triazole, 1-methyl-3-methylamino-5-(5-nitro-2-furyl)-
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Overview
Description
s-Triazole, 1-methyl-3-methylamino-5-(5-nitro-2-furyl)-: is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered aromatic rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a nitro group attached to a furan ring, which is further connected to the triazole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of s-Triazole, 1-methyl-3-methylamino-5-(5-nitro-2-furyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methyl-3-methylamino-5-(5-nitro-2-furyl)-hydrazine with a suitable carbonyl compound, followed by cyclization to form the triazole ring. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: s-Triazole, 1-methyl-3-methylamino-5-(5-nitro-2-furyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the triazole ring and the furan ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Various halogenating agents, acids, or bases depending on the desired substitution.
Major Products:
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
s-Triazole, 1-methyl-3-methylamino-5-(5-nitro-2-furyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the development of new materials and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of s-Triazole, 1-methyl-3-methylamino-5-(5-nitro-2-furyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to antimicrobial effects. The triazole ring can also bind to enzymes and receptors, inhibiting their activity and exerting therapeutic effects .
Comparison with Similar Compounds
1,2,3-Triazole: Another triazole isomer with different nitrogen atom positions.
1,2,4-Triazole: Similar structure but with different nitrogen atom positions.
5-Nitro-2-furyl derivatives: Compounds with similar nitro-furan structures but different substituents on the triazole ring.
Uniqueness: s-Triazole, 1-methyl-3-methylamino-5-(5-nitro-2-furyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro group and the triazole ring allows for versatile reactivity and potential therapeutic applications .
Properties
CAS No. |
41735-45-9 |
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Molecular Formula |
C8H9N5O3 |
Molecular Weight |
223.19 g/mol |
IUPAC Name |
N,1-dimethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H9N5O3/c1-9-8-10-7(12(2)11-8)5-3-4-6(16-5)13(14)15/h3-4H,1-2H3,(H,9,11) |
InChI Key |
KEHFMTNJXQYUKN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN(C(=N1)C2=CC=C(O2)[N+](=O)[O-])C |
Origin of Product |
United States |
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